molecular formula C10H13BrO2 B1330267 1-(3-Bromopropoxy)-4-methoxybenzene CAS No. 6267-37-4

1-(3-Bromopropoxy)-4-methoxybenzene

Cat. No.: B1330267
CAS No.: 6267-37-4
M. Wt: 245.11 g/mol
InChI Key: FNLXODLTOAZUTD-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-4-methoxybenzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, where a bromopropoxy group is attached to the benzene ring at the 1-position and a methoxy group at the 4-position

Scientific Research Applications

1-(3-Bromopropoxy)-4-methoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific biological pathways.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

The synthesis of 1-(3-Bromopropoxy)-4-methoxybenzene typically involves the reaction of 4-methoxyphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetonitrile under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 4-methoxyphenol in dry acetonitrile.
  • Add 1,3-dibromopropane and potassium carbonate to the solution.
  • Heat the mixture under reflux for several hours.
  • After the reaction is complete, cool the mixture and filter off the solids.
  • Purify the product by column chromatography.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Bromopropoxy)-4-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common reagents and conditions used in these reactions include sodium hydride for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)-4-methoxybenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopropoxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The methoxy group can participate in hydrogen bonding or other interactions, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

1-(3-Bromopropoxy)-4-methoxybenzene can be compared with other similar compounds, such as:

    1-(3-Bromopropoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.

    1-(3-Bromopropoxy)-4-fluorobenzene: Similar structure but with a fluorine atom instead of a methoxy group.

    1-(3-Bromopropoxy)-4-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.

These compounds share similar reactivity patterns but differ in their specific applications and properties due to the different substituents on the benzene ring.

Properties

IUPAC Name

1-(3-bromopropoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLXODLTOAZUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284604
Record name 1-(3-bromopropoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6267-37-4
Record name 6267-37-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-bromopropoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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